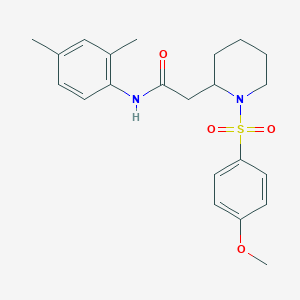

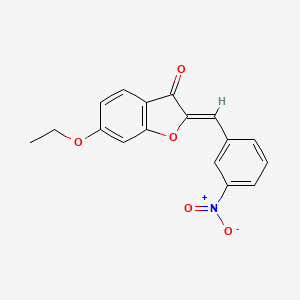

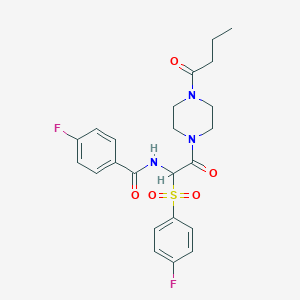

![molecular formula C24H19ClFN3O4S B2520595 N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide CAS No. 866345-42-8](/img/structure/B2520595.png)

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is a chemical entity that appears to be designed for biological activity, potentially as a histamine H3 receptor antagonist. This is inferred from the structural motifs present in the compound, such as the imidazole ring, which is a common feature in histamine receptor ligands. The presence of sulfonamide and acetamide groups suggests that the compound could have been synthesized to explore interactions with various biological targets, possibly for therapeutic purposes.

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves linear synthetic routes that incorporate various functional groups onto a core structure. For instance, ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides were prepared and found to be potent histamine H3 receptor antagonists, indicating that the imidazole ring is a crucial pharmacophore for this activity . Another study describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives, which were characterized by techniques such as LCMS, IR, and NMR spectroscopy . Although the exact synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is not detailed, it is likely that similar synthetic strategies and characterization methods were employed.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple aromatic rings and heteroatoms contributing to its three-dimensional conformation. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known to interact with histamine receptors. The presence of substituents such as chloro, methoxy, and fluorophenyl groups can significantly affect the molecule's binding affinity and selectivity by altering its electronic distribution and steric profile .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonamide and acetamide moieties are typically stable under physiological conditions but can undergo chemical transformations under specific conditions. For example, sulfonamides can be hydrolyzed under acidic or basic conditions, and acetamides can be converted to amines through deacetylation. The presence of halogens like chlorine and fluorine may facilitate electrophilic aromatic substitution reactions, which could be utilized in further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The aromatic and heteroaromatic rings suggest that the compound would exhibit significant lipophilicity, which could influence its solubility and permeability across biological membranes. The polar sulfonamide and acetamide groups might enhance water solubility to some extent. The compound's melting point, boiling point, and stability would be influenced by the intermolecular forces arising from its molecular geometry and the presence of polar functional groups .

Applications De Recherche Scientifique

Cytotoxic Activity

Research has demonstrated the potential of sulfonamide derivatives, which may include compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide, in exhibiting cytotoxic activity against cancer cell lines. Specifically, certain derivatives have shown promise against breast and colon cancer cell lines, underlining their potential in anticancer strategies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Metabolic Studies

Investigations into the metabolism of chloroacetamide herbicides have provided insights that could be relevant for understanding the metabolic pathways and interactions of similar compounds. These studies focus on the comparative metabolism in human and rat liver microsomes, offering a basis for evaluating potential toxicological and pharmacokinetic properties (Coleman, Linderman, Hodgson, & Rose, 2000).

Antinociceptive Pharmacology

The compound's structural relatives have been explored for their antinociceptive properties, particularly in the context of nonpeptidic bradykinin B1 receptor antagonism. Such studies underscore the therapeutic potential for the treatment of pain, including inflammatory and neuropathic pain states (Porreca, Vanderah, Guo, Barth, Dodey, Peyrou, Luccarini, Junien, & Pruneau, 2006).

Antimicrobial and Antitubercular Activities

Research into novel sulfonamide derivatives, potentially related to N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide, has revealed antimicrobial and antitubercular activities. These findings highlight the potential application of such compounds in treating bacterial and fungal infections, as well as tuberculosis (Ranjith, Pakkath, Haridas, & Kumari, 2014).

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O4S/c1-33-20-12-11-18(13-19(20)25)27-21(30)14-34(31,32)24-22(15-5-3-2-4-6-15)28-23(29-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSOYFVLQVXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)